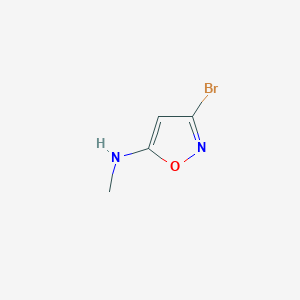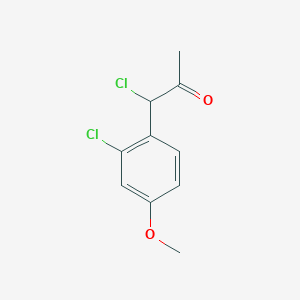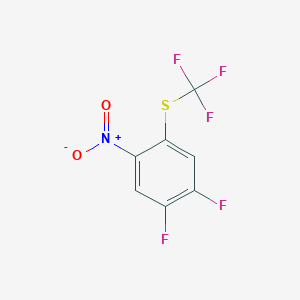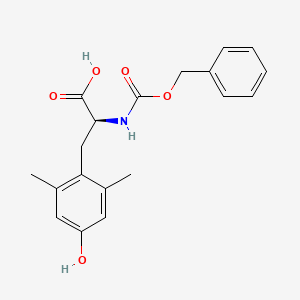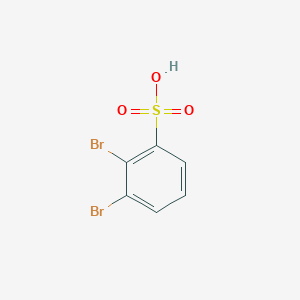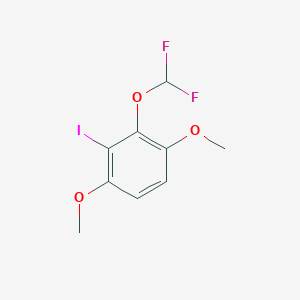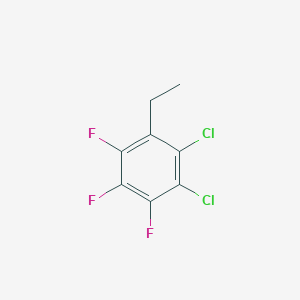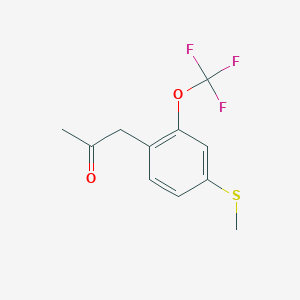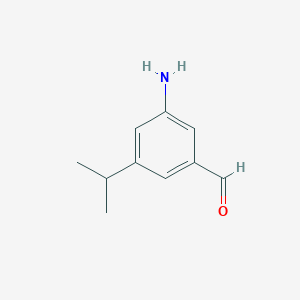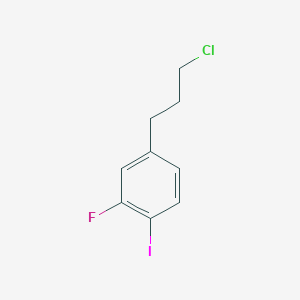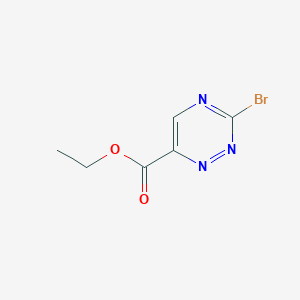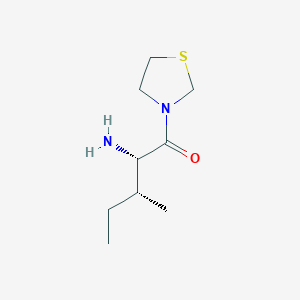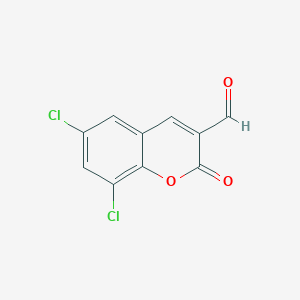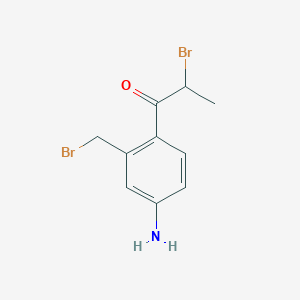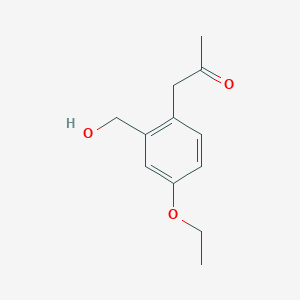
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is an organic compound with the molecular formula C12H16O3 It is a derivative of propiophenone and features an ethoxy group and a hydroxymethyl group attached to the aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one typically involves the alkylation of 4-ethoxybenzaldehyde with a suitable alkylating agent, followed by oxidation and reduction steps. One common method includes the following steps:
Alkylation: 4-Ethoxybenzaldehyde is reacted with an alkylating agent such as ethyl bromide in the presence of a base like potassium carbonate.
Oxidation: The resulting intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the hydroxymethyl group.
Reduction: Finally, the compound is reduced using a reducing agent such as sodium borohydride to yield this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation: 1-(4-Ethoxy-2-(carboxymethyl)phenyl)propan-2-one.
Reduction: 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The hydroxymethyl and ethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(4-Hydroxy-3-methoxyphenyl)propan-2-one:
1-(4-Methoxyphenyl)propan-2-one: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions
Uniqueness
1-(4-Ethoxy-2-(hydroxymethyl)phenyl)propan-2-one is unique due to the presence of both ethoxy and hydroxymethyl groups, which provide distinct chemical reactivity and potential biological activity. These functional groups allow for a wide range of chemical modifications and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C12H16O3 |
|---|---|
Molekulargewicht |
208.25 g/mol |
IUPAC-Name |
1-[4-ethoxy-2-(hydroxymethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C12H16O3/c1-3-15-12-5-4-10(6-9(2)14)11(7-12)8-13/h4-5,7,13H,3,6,8H2,1-2H3 |
InChI-Schlüssel |
XQUZGDFCIOYZHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC(=C(C=C1)CC(=O)C)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


